molecular formula C21H17N3O3S2 B2763777 N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 941966-32-1

N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2763777
CAS No.: 941966-32-1
M. Wt: 423.51
InChI Key: MGZDWMQVJOSZAP-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the benzothiazole ring followed by the introduction of the benzamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted benzamides or benzothiazoles.

Scientific Research Applications

N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide
  • N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide
  • N-(5-methyl-1,3-thiazol-2-yl)benzamide

Uniqueness

N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is unique due to its specific structural features, such as the combination of benzothiazole and benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-24(17-5-3-2-4-6-17)29(26,27)18-10-7-15(8-11-18)21(25)23-16-9-12-20-19(13-16)22-14-28-20/h2-14H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZDWMQVJOSZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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